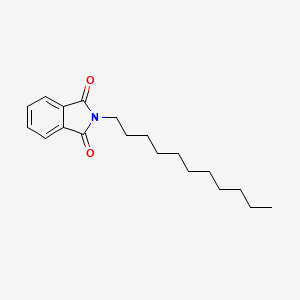
2-Undecyl-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecyl-1H-isoindole-1,3(2H)-dione: is an organic compound belonging to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The undecyl group attached to the nitrogen atom in this compound makes it a long-chain alkyl derivative, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyl-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with phthalic anhydride and undecylamine.
Reaction: The phthalic anhydride reacts with undecylamine in the presence of a suitable solvent, such as toluene or xylene, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the isoindole ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Undecyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The undecyl group or other substituents on the isoindole ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-Undecyl-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Undecyl-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The undecyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The isoindole ring structure can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-Undecyl-1H-isoindole-1,3(2H)-dione: is similar to other isoindole derivatives, such as 2-methyl-1H-isoindole-1,3(2H)-dione and 2-phenyl-1H-isoindole-1,3(2H)-dione.
Long-chain alkyl derivatives: Compounds like 2-decyl-1H-isoindole-1,3(2H)-dione and 2-dodecyl-1H-isoindole-1,3(2H)-dione share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific undecyl group, which imparts distinct physical and chemical properties. This long alkyl chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
82181-91-7 |
|---|---|
Molecular Formula |
C19H27NO2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-undecylisoindole-1,3-dione |
InChI |
InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-9-12-15-20-18(21)16-13-10-11-14-17(16)19(20)22/h10-11,13-14H,2-9,12,15H2,1H3 |
InChI Key |
WVQNOOZQAPZYMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















